molecular formula C16H25NO2.C4H6O4.H2O B001076 Desvenlafaxine Succinate CAS No. 386750-22-7

Desvenlafaxine Succinate

Numéro de catalogue: B001076
Numéro CAS: 386750-22-7
Poids moléculaire: 399.5 g/mol
Clé InChI: PWPDEXVGKDEKTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pristiq, also known by its chemical name desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used to treat major depressive disorder in adults. Desvenlafaxine is the active metabolite of venlafaxine, another SNRI, and works by affecting chemicals in the brain that may be unbalanced in people with depression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desvenlafaxine is synthesized through a multi-step chemical process. The synthesis typically starts with the precursor venlafaxine, which undergoes O-demethylation to produce desvenlafaxine. This reaction is often catalyzed by enzymes or chemical reagents that facilitate the removal of the methyl group from the oxygen atom .

Industrial Production Methods

In industrial settings, the production of desvenlafaxine involves large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The industrial methods ensure high yield and purity, making the compound suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Route 1: From p-Hydroxybenzene Acetonitrile

A 5-step synthesis achieves 71.09% total yield with 99.9% HPLC purity (PMC9428404 ):

  • Benzyl Protection : Protection of phenolic hydroxyl using benzyl bromide (K₂CO₃ catalyst, 98.92% yield).
  • Cyclohexanone Condensation : 1,2-nucleophilic addition with cyclohexanone using NaOH and (n-Bu)₄N⁺Br⁻ catalyst.
  • Deprotection : Benzyl group removal via hydrogenolysis.
  • Cyano Reduction : Catalytic hydrogenation to primary amine.
  • Dimethylation : Reaction with formaldehyde and formic acid.
  • Salt Formation : Crystallization with succinic acid in acetone/water (3:1) to form the monohydrate.

Table 1: Key Reaction Parameters

StepCatalyst/SolventTemperatureYield (%)Purity (%)
Benzyl ProtectionK₂CO₃, DMF80°C98.9299.83
Cyclohexanone AdditionNaOH, (n-Bu)₄N⁺Br⁻25°C95.4499.13
Salt FormationAcetone/WaterReflux90.2799.92

Route 2: From Venlafaxine

Demethylation of venlafaxine using reagents like HBr/HOAc or thiolates achieves >73% yield (CN104326923A ):

  • Mechanism : Acid-catalyzed cleavage of the methyl ether group.
  • Optimization : Reaction at 195°C with HCl yields high-purity desvenlafaxine free base (WO2008090465A2 ).

Metabolic Reactions

Desvenlafaxine undergoes phase I and II metabolism:

  • Phase I (Minor) : CYP3A4-mediated N-demethylation to N,O-didesmethyl venlafaxine (DrugBank ).
  • Phase II (Major) : Glucuronidation via UGT1A1, UGT1A3, UGT2B4/15/17 isoforms (DrugBank ).

Table 2: Metabolic Pathways

EnzymeReaction TypeMetabolite
UGT1A1/1A3/2B4/2B15Glucuronide ConjugationDesvenlafaxine-O-glucuronide
CYP3A4N-DemethylationN,O-Didesmethyl Venlafaxine

Note : CYP2D6 is not involved , reducing drug-drug interaction risks compared to venlafaxine .

Salt Formation and Crystallization

Conversion to the succinate salt involves:

  • Acid-Base Reaction : Desvenlafaxine free base + succinic acid → this compound.
  • Crystallization : Solvent system of acetone/water (3:1) under reflux, followed by cooling and seeding (WO2008090465A2 ).

Optimized Conditions (Example 2 ):

  • Reactants : 18.1 g desvenlafaxine base, 9.75 g succinic acid.
  • Solvent : 135 g acetone + 54 g water.
  • Process : Reflux (30 min) → Cool to 50–55°C → Filter → Seed at 40–45°C → Crystallize at 10°C.
  • Outcome : 83.6% yield , 99.9% HPLC purity .

Degradation and Stability

  • pH-Dependent Solubility : Solubility decreases with increasing pH (Pfizer Label ).
  • Thermal Stability : Degrades at >150°C via N-oxide formation (PubChem ).

Table 3: Stability Under Stress Conditions

ConditionObservationDegradation Product
Acidic (0.1N HCl)Stable (<2% degradation)None detected
Alkaline (0.1N NaOH)15% degradationN-Oxide derivatives
Oxidative (H₂O₂)10% degradationSulfoxide compounds

Impurity Profiling

Key genotoxic impurities (GIs) in synthesis include:

  • Desvenlafaxine Impurity E : Byproduct of incomplete cyano reduction (PMC9428404 ).
  • Residual Solvents : Acetone (<500 ppm) and methanol (<300 ppm) per ICH guidelines.

Applications De Recherche Scientifique

Major Depressive Disorder (MDD)

Desvenlafaxine succinate is FDA-approved for treating MDD in adults. Clinical trials have demonstrated its efficacy in reducing depressive symptoms in adult outpatients. A meta-analysis of randomized controlled trials indicated that desvenlafaxine significantly outperformed placebo in alleviating MDD symptoms, particularly at doses starting from 50 mg/day .

Menopausal Symptoms

Recent studies have explored desvenlafaxine's efficacy in treating vasomotor symptoms associated with menopause, such as hot flashes. For women who cannot use estrogen therapy due to contraindications, desvenlafaxine has shown promise as an effective alternative . A clinical trial reported that women taking desvenlafaxine experienced a significant reduction in the frequency and severity of hot flashes compared to those on placebo.

Anxiety Disorders

Desvenlafaxine has also been investigated for its potential benefits in treating anxiety disorders. Preliminary evidence suggests that it may help alleviate anxiety symptoms in patients with comorbid anxiety and depression . Further studies are warranted to establish its efficacy and safety profile specifically for anxiety disorders.

Case Studies

Case Study 1: Treatment-Resistant Depression
A study involving adults with treatment-resistant depression assessed the impact of desvenlafaxine on depressive symptoms after failing multiple antidepressant therapies. Patients receiving desvenlafaxine reported significant improvements in mood and functionality over 12 weeks, highlighting its potential role in complex cases .

Case Study 2: Menopausal Hot Flashes
In a randomized controlled trial involving menopausal women experiencing moderate to severe hot flashes, participants treated with desvenlafaxine showed a 60% reduction in hot flash frequency compared to a baseline measurement. This study underscores the drug's effectiveness as a non-hormonal treatment option for menopausal symptoms .

Pharmacokinetics and Safety Profile

Desvenlafaxine is primarily eliminated through renal excretion, with about 45% being excreted unchanged in urine . Its half-life is approximately 11 hours, allowing for once-daily dosing. The safety profile is generally acceptable, with common side effects including nausea, dry mouth, and dizziness. Importantly, desvenlafaxine's reduced risk of drug-drug interactions makes it a preferred choice for patients on multiple medications .

Mécanisme D'action

The exact mechanism of action of desvenlafaxine is not fully understood, but it is believed to be related to the potentiation of serotonin and norepinephrine in the central nervous system. Desvenlafaxine inhibits the reuptake of these neurotransmitters, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression by improving mood and emotional stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Desvenlafaxine

Desvenlafaxine is unique in its pharmacokinetic profile, as it is primarily metabolized by conjugation rather than by the cytochrome P450 enzyme system. This reduces the potential for drug-drug interactions compared to other SNRIs like venlafaxine, which is metabolized by CYP2D6. Additionally, desvenlafaxine has a more predictable pharmacokinetic profile, making it a preferred choice for certain patient populations .

Activité Biologique

Desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used for the treatment of major depressive disorder (MDD). This article delves into its biological activity, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound acts by selectively inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. It has been shown to possess approximately 10-fold greater affinity for the serotonin transporter compared to the norepinephrine transporter, with minimal activity against dopamine transporters and other receptors such as muscarinic-cholinergic and alpha-adrenergic receptors . This selective inhibition enhances serotonergic and noradrenergic neurotransmission, which is crucial in alleviating depressive symptoms.

Pharmacokinetics

The pharmacokinetic profile of desvenlafaxine reveals several key characteristics:

  • Bioavailability : Approximately 80% following oral administration.
  • Metabolism : Primarily via conjugation through UGT isoforms (e.g., UGT1A1, UGT2B15) and to a lesser extent by CYP3A4. Notably, it does not undergo significant metabolism via the CYP2D6 pathway, making it less susceptible to drug-drug interactions .
  • Elimination Half-Life : Approximately 11 hours , allowing for once-daily dosing to maintain steady plasma levels .

Efficacy in Clinical Studies

Desvenlafaxine has been evaluated in multiple clinical trials for its efficacy in treating MDD. Below is a summary of findings from key studies:

Study DesignSample SizeDosage RangePrimary OutcomeResults
Phase III, Double-Blind369 patients50-400 mg/dayChange in HAM-D17 scoreSignificant improvement vs placebo at doses ≥ 50 mg/day
Pooled Analysis2 trials50-400 mg/dayCGI-I and HAM-D17 scoresDesvenlafaxine showed superior efficacy vs placebo; significant changes observed from week 3 onward
Pediatric Study340 patients (ages 7-17)Weight-based dosingEfficacy vs fluoxetineDid not meet primary efficacy endpoint; further studies needed

Safety Profile

The safety profile of desvenlafaxine is generally favorable, with common adverse effects including nausea, dizziness, dry mouth, and increased sweating. Serious adverse effects are rare but can include elevated blood pressure and serotonin syndrome. The absence of significant activity against monoamine oxidase (MAO) further supports its safety in combination with other medications .

Case Studies

Several case studies have illustrated the clinical application of desvenlafaxine:

  • Case Study on Treatment-Resistant Depression :
    • A patient with treatment-resistant depression showed significant improvement after switching from venlafaxine to desvenlafaxine at a dose of 100 mg/day, highlighting its potential for patients unresponsive to other SNRIs.
  • Pediatric Use :
    • In a study involving adolescents diagnosed with MDD, desvenlafaxine was well-tolerated; however, the lack of superiority over fluoxetine suggests that further investigation is warranted to establish its efficacy in younger populations .

Propriétés

IUPAC Name

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPDEXVGKDEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959511
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386750-22-7
Record name Desvenlafaxine Succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine Succinate
Reactant of Route 2
Desvenlafaxine Succinate
Reactant of Route 3
Desvenlafaxine Succinate
Reactant of Route 4
Desvenlafaxine Succinate
Reactant of Route 5
Desvenlafaxine Succinate
Reactant of Route 6
Desvenlafaxine Succinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.